molecular formula C22H18N4S B1227203 2-[[[5-(5,6-dimethyl-1H-benzimidazol-2-yl)-2-pyridinyl]thio]methyl]benzonitrile

2-[[[5-(5,6-dimethyl-1H-benzimidazol-2-yl)-2-pyridinyl]thio]methyl]benzonitrile

Cat. No. B1227203
M. Wt: 370.5 g/mol
InChI Key: GJBUWOBBKMDOGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[[[5-(5,6-dimethyl-1H-benzimidazol-2-yl)-2-pyridinyl]thio]methyl]benzonitrile is a member of benzimidazoles.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of α-Benzylthiobenzimidazoleacetonitriles : A study by Sadhu, Reddy, and Dubey (2016) explores the synthesis of related compounds, focusing on the chemoselective reduction of double bonds in these molecules (Sadhu, Reddy, & Dubey, 2016).

  • Synthesis of Substituted Benzimidazole Derivatives : Farah et al. (2011) discuss the synthesis of substituted benzimidazole derivatives, which have shown potential as anticancer agents. This research highlights the broad application of benzimidazole derivatives in medicinal chemistry (Farah et al., 2011).

  • Development of Anti-Helicobacter Pylori Agents : Kühler et al. (2002) delve into the creation of novel structures derived from benzimidazole that exhibit specific antibacterial properties against Helicobacter pylori, a significant advancement in targeting this pathogen (Kühler et al., 2002).

  • Polarographic Studies : Johansson and Wendsjö (1983) conducted a polarographic study on similar sulfoxides and sulfides, providing insight into their electrochemical properties, which is crucial for their application in various fields (Johansson & Wendsjö, 1983).

Biological Applications and Potential

  • Cytotoxicity and DNA Interaction Studies : Omondi et al. (2020) investigate the cytotoxicity of palladium(II) complexes of tridentate bis(benzazole) ligands, including benzimidazole derivatives, and their interactions with DNA. This research provides insights into the potential therapeutic applications of these compounds in cancer treatment (Omondi et al., 2020).

  • Anticancer Potential of Zn(II) Complexes : Zhao et al. (2015) explore the anticancer activity of benzimidazole-based Zn(II) complexes, demonstrating significant cytotoxic properties against various carcinoma cells (Zhao et al., 2015).

  • Radioligand Development for PET Imaging : Shimoda et al. (2016) discuss the synthesis of novel radioligands based on benzonitrile derivatives for positron emission tomography (PET) imaging of metabotropic glutamate receptor subtype 5, highlighting the diagnostic applications in neuroscience (Shimoda et al., 2016).

  • Antimicrobial and Cytotoxic Activities : Chen et al. (2014) synthesized and evaluated novel pyrimidine-benzimidazole combinations for their antimicrobial and cytotoxic activities, indicating the potential use of these compounds in both infectious and oncological diseases (Chen et al., 2014).

properties

Product Name

2-[[[5-(5,6-dimethyl-1H-benzimidazol-2-yl)-2-pyridinyl]thio]methyl]benzonitrile

Molecular Formula

C22H18N4S

Molecular Weight

370.5 g/mol

IUPAC Name

2-[[5-(5,6-dimethyl-1H-benzimidazol-2-yl)pyridin-2-yl]sulfanylmethyl]benzonitrile

InChI

InChI=1S/C22H18N4S/c1-14-9-19-20(10-15(14)2)26-22(25-19)17-7-8-21(24-12-17)27-13-18-6-4-3-5-16(18)11-23/h3-10,12H,13H2,1-2H3,(H,25,26)

InChI Key

GJBUWOBBKMDOGW-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1C)N=C(N2)C3=CN=C(C=C3)SCC4=CC=CC=C4C#N

Canonical SMILES

CC1=CC2=C(C=C1C)N=C(N2)C3=CN=C(C=C3)SCC4=CC=CC=C4C#N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[[[5-(5,6-dimethyl-1H-benzimidazol-2-yl)-2-pyridinyl]thio]methyl]benzonitrile
Reactant of Route 2
2-[[[5-(5,6-dimethyl-1H-benzimidazol-2-yl)-2-pyridinyl]thio]methyl]benzonitrile
Reactant of Route 3
Reactant of Route 3
2-[[[5-(5,6-dimethyl-1H-benzimidazol-2-yl)-2-pyridinyl]thio]methyl]benzonitrile
Reactant of Route 4
Reactant of Route 4
2-[[[5-(5,6-dimethyl-1H-benzimidazol-2-yl)-2-pyridinyl]thio]methyl]benzonitrile
Reactant of Route 5
Reactant of Route 5
2-[[[5-(5,6-dimethyl-1H-benzimidazol-2-yl)-2-pyridinyl]thio]methyl]benzonitrile
Reactant of Route 6
Reactant of Route 6
2-[[[5-(5,6-dimethyl-1H-benzimidazol-2-yl)-2-pyridinyl]thio]methyl]benzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.